2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine
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Overview
Description
2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. Benzothiazines are known for their diverse biological activities and are often explored for their potential medicinal applications. The structure of this compound includes a benzene ring fused with a thiazine ring, which contains sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions typically involve the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.
Scientific Research Applications
2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation[3][3].
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzothiazine core but differ in their substituents and biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar structure but includes a dioxide group, leading to different pharmacological properties.
Uniqueness
2-Ethyl-4-methyl-3-phenyl-4H-1,4-benzothiazine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of ethyl, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
823801-89-4 |
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Molecular Formula |
C17H17NS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-ethyl-4-methyl-3-phenyl-1,4-benzothiazine |
InChI |
InChI=1S/C17H17NS/c1-3-15-17(13-9-5-4-6-10-13)18(2)14-11-7-8-12-16(14)19-15/h4-12H,3H2,1-2H3 |
InChI Key |
MZPRMUXISBHHLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=CC=CC=C2S1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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